Dimethyl 3-methylglutarate

概要

説明

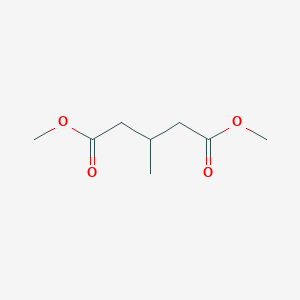

Dimethyl 3-methylglutarate is an organic compound with the molecular formula C8H14O4. It is an ester derived from 3-methylglutaric acid and methanol. This compound is known for its role as a building block in various chemical syntheses, particularly in the production of valuable perfume ingredients such as muscenone .

準備方法

Synthetic Routes and Reaction Conditions: Dimethyl 3-methylglutarate can be synthesized through the esterification of 3-methylglutaric acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to shift the equilibrium towards ester formation. The product is then purified through distillation .

化学反応の分析

Types of Reactions: Dimethyl 3-methylglutarate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed back to 3-methylglutaric acid and methanol.

Reduction: It can be reduced to 3-methylglutaric alcohol using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

Hydrolysis: 3-methylglutaric acid and methanol.

Reduction: 3-methylglutaric alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

科学的研究の応用

Dimethyl 3-methylglutarate has several applications in scientific research:

作用機序

The mechanism of action of dimethyl 3-methylglutarate depends on the specific reaction it undergoes. For instance, in esterification reactions, it acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid. In reduction reactions, it accepts electrons from the reducing agent, leading to the formation of an alcohol .

類似化合物との比較

Dimethyl glutarate: Similar in structure but lacks the methyl group on the carbon chain.

Dimethyl adipate: Contains an additional methylene group in the carbon chain.

Dimethyl succinate: Has a shorter carbon chain with only four carbon atoms.

Uniqueness: Dimethyl 3-methylglutarate is unique due to the presence of the methyl group on the carbon chain, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it a valuable intermediate in the synthesis of specific compounds that require this particular configuration .

生物活性

Dimethyl 3-methylglutarate (DM3MG) is a diester derivative of 3-methylglutaric acid, a compound that has garnered attention for its potential biological activities, particularly in metabolic pathways and neurochemical functions. This article delves into the biological activity of DM3MG, examining its effects on mitochondrial function, oxidative stress, and its implications in metabolic disorders.

- IUPAC Name : Dimethyl 3-methylpentanedioate

- Molecular Formula : C₆H₁₀O₄

- Molecular Weight : 146.14 g/mol

- CAS Number : 626-51-7

Metabolic Pathways

This compound is associated with the metabolism of branched-chain amino acids, particularly leucine. It is formed through the reduction of intermediates in the leucine catabolic pathway, specifically from 3-methylglutaconyl-CoA. This pathway is crucial as it links to various metabolic disorders, including 3-methylglutaconic aciduria , which is characterized by the accumulation of 3-methylglutaric acid due to enzyme deficiencies in the metabolic pathway .

Neurochemical Effects

Research indicates that related compounds, such as 3-methylglutaric acid (MGA), inhibit synaptic Na⁺/K⁺-ATPase activity and compromise mitochondrial function. This inhibition can lead to increased oxidative stress within neuronal cells, suggesting that DM3MG may have similar neurotoxic effects . The production of reactive oxygen species (ROS) has been documented in studies involving MGA, further implicating these metabolites in neurodegenerative processes .

Case Study: Acute Encephalopathy

A notable case study involved a three-year-old patient diagnosed with 3-methylglutaconic aciduria type I . The patient exhibited acute encephalopathy and elevated urinary levels of 3-methylglutaric acid. Genetic testing revealed a mutation in the AUH gene responsible for encoding the enzyme involved in the metabolism of this compound . This case highlights the clinical significance of DM3MG in metabolic disorders and its potential neurotoxic effects.

In Vitro Studies

In vitro studies have demonstrated that MGA significantly reduces mitochondrial redox potential and inhibits Na⁺/K⁺-ATPase activity by approximately 30% at concentrations ranging from 0.1 to 5.0 mM. These findings suggest that DM3MG may similarly affect mitochondrial bioenergetics and contribute to oxidative stress .

Data Table: Biological Effects of Related Compounds

| Compound | Effect on Na⁺/K⁺-ATPase | Mitochondrial Function | Reactive Species Production |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| 3-Methylglutaric Acid | Inhibition (30%) | Reduced (25%) | Increased (30%) |

| 3-Hydroxyisovaleric Acid | No significant effect | No significant effect | No significant effect |

TBD : To be determined based on further research.

特性

IUPAC Name |

dimethyl 3-methylpentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-6(4-7(9)11-2)5-8(10)12-3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJLMTNDXYVGPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334094 | |

| Record name | Dimethyl 3-methylglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19013-37-7 | |

| Record name | Dimethyl 3-methylglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is dimethyl 3-methylglutarate synthesized using photochemical reactions?

A1: this compound can be synthesized via photochemical chlorocarbonylation. [] In this process, 3-methylbutanoic acid reacts with oxalyl chloride under irradiation. Subsequent methanolysis of the reaction product yields this compound. [] This method offers an alternative to traditional synthetic routes.

Q2: Can this compound be used as a starting material for synthesizing more complex molecules?

A2: Yes, this compound serves as a valuable precursor in the synthesis of natural products. For instance, it is used in the synthesis of verrucarin A and 3α‐hydroxyverrucarin A. [] Additionally, it plays a crucial role in the structural elucidation of roridin H, a potent antibiotic. [] this compound can be transformed into optically active derivatives of verrucarinic acid, highlighting its versatility in complex molecule synthesis. []

Q3: What is the role of this compound in understanding the structure of roridin H?

A3: this compound is a key degradation product of roridin H. [] Hydrolysis of roridin H under basic conditions yields verrucarol and myrothecinic acid. [] Further treatment of a myrothecinic acid derivative leads to the formation of this compound, confirming the presence of specific structural motifs within the parent molecule. []

Q4: Can enzymes be used to obtain enantiomerically pure compounds from this compound?

A4: Yes, pig liver esterase (PLE) exhibits enantioselectivity towards this compound. [, ] PLE selectively hydrolyzes one of the ester groups in this compound, yielding methyl (R)-3-methylglutarate. [, ] This enantioselective reaction provides a pathway for synthesizing both (R)- and (S)-4-amino-3-methylbutanoic acids, valuable building blocks for pharmaceuticals and other bioactive compounds. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。